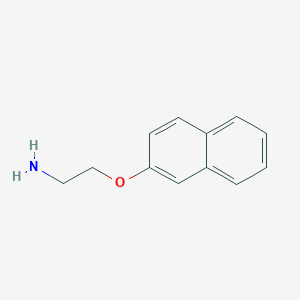

2-(2-Naphthyloxy)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOMYFUIWZJUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383191 |

Source

|

| Record name | 2-(2-naphthyloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23314-24-1 |

Source

|

| Record name | 2-(2-naphthyloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Naphthyloxy)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(2-Naphthyloxy)ethanamine (CAS 23314-24-1), a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, analytical characterization, and its pivotal role as a structural scaffold for pharmacologically active compounds.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 2-(2-aminoethoxy)naphthalene, is a primary amine featuring a naphthyloxy scaffold.[1][2] This unique combination of a bulky, aromatic naphthyl group connected via an ether linkage to a flexible ethylamine side chain bestows upon it valuable properties for chemical synthesis and drug design.

| Property | Value | Source |

| CAS Number | 23314-24-1 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Predicted Boiling Point | 344.0 ± 25.0 °C | |

| Predicted Density | 1.116 ± 0.06 g/cm³ | |

| Predicted pKa | 8.45 ± 0.10 |

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][3][4] This venerable yet robust reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, 2-naphthol is deprotonated to form the 2-naphthoxide anion, which then acts as a nucleophile, attacking a suitable 2-aminoethyl electrophile.

A plausible and efficient synthetic route involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a strong base. The base serves to both deprotonate the 2-naphthol and neutralize the hydrochloride salt of the amine.

Sources

An In-depth Technical Guide to the Molecular Structure and Potential Pharmacology of 2-(2-Naphthyloxy)ethanamine

For the attention of: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential pharmacology of 2-(2-Naphthyloxy)ethanamine (CAS No: 23314-24-1). While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including predicted data and established knowledge from closely related structural analogs. The guide is intended to serve as a foundational resource for researchers interested in the exploration of naphthyloxyethylamine scaffolds in the context of drug discovery and development, with a particular focus on potential interactions with serotonergic and adrenergic receptor systems.

Introduction: The Naphthyloxyethylamine Scaffold

The naphthyloxyethylamine moiety is a key pharmacophore found in a variety of biologically active compounds. Its rigid, lipophilic naphthalene ring system, coupled with a flexible ethylamine side chain, provides a versatile template for molecular recognition by a range of biological targets. A notable example is the structural relationship to the beta-adrenergic antagonist, propranolol. The strategic modification of the naphthyloxyethylamine scaffold has been a fruitful area of research, particularly in the development of ligands for G-protein coupled receptors (GPCRs), including serotonin (5-HT) and adrenergic receptors. This guide focuses specifically on the 2-substituted regioisomer, this compound, to provide a detailed understanding of its chemical nature and to extrapolate its potential biological significance based on established structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

This compound is an aromatic ether and a primary amine. The molecule consists of a naphthalene ring system linked through an ether oxygen at the 2-position to an ethanamine side chain. This structural arrangement confers specific electronic and conformational properties that are critical to its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23314-24-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Boiling Point | 344.0 ± 25.0 °C | Predicted[2] |

| Density | 1.116 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 8.45 ± 0.10 | Predicted[2] |

| Alternate Names | 2-(2-aminoethoxy)naphthalene | [3] |

Synthesis of this compound

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from the general methods described for the synthesis of related (1-naphthyloxy)ethylamines[4].

Reaction Scheme:

Caption: Proposed Williamson ether synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable anhydrous solvent (e.g., dimethylformamide or acetone), an equimolar amount of a strong base (e.g., sodium hydride) or a milder base (e.g., potassium carbonate) is added. The reaction mixture is stirred at room temperature until the deprotonation is complete, forming the corresponding naphthoxide salt. The choice of base and solvent is critical for reaction efficiency; stronger bases like NaH in DMF are typically used for less reactive alkylating agents.

-

Nucleophilic Substitution: A solution of a 2-haloethylamine, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, in the same solvent is then added to the reaction mixture. The reaction is typically heated to facilitate the SN2 displacement of the halide by the naphthoxide anion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. If the product is a solid, recrystallization from an appropriate solvent system can be employed. Alternatively, column chromatography on silica gel can be used to obtain the pure this compound.

Structural Elucidation: Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons (Naphthalene): Multiple signals in the range of δ 7.1-7.9 ppm. - -OCH₂- Protons: A triplet around δ 4.2-4.4 ppm. - -CH₂N- Protons: A triplet around δ 3.1-3.3 ppm. - -NH₂ Protons: A broad singlet, chemical shift is solvent and concentration-dependent. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals between δ 106-157 ppm. - -OCH₂- Carbon: A signal around δ 68-70 ppm. - -CH₂N- Carbon: A signal around δ 40-42 ppm. |

| IR Spectroscopy | - N-H Stretch (amine): Two bands in the region of 3300-3400 cm⁻¹ (primary amine). - C-H Stretch (aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹. - C=C Stretch (aromatic): Bands in the 1500-1600 cm⁻¹ region. - C-O Stretch (aryl ether): A strong band around 1250 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 187. - Key Fragmentation: A prominent fragment from the cleavage of the C-O bond, leading to a naphthoxy radical and an ethylamine cation, or a naphthoxy cation at m/z = 143 and a neutral ethylamine fragment. Alpha-cleavage adjacent to the nitrogen is also expected. |

Potential Pharmacology and Mechanism of Action: An Extrapolative Analysis

Direct pharmacological data for this compound is scarce. However, a comprehensive study on the corresponding 1-naphthyloxy analogs provides a strong foundation for hypothesizing its biological activity[4].

Rationale for Serotonergic and Adrenergic Activity

The structural similarity of the naphthyloxyethylamine scaffold to known monoamine neurotransmitters and drugs like propranolol suggests a high probability of interaction with serotonin (5-HT) and adrenergic receptors. The Glennon et al. (1997) study systematically modified the structure of propranolol to enhance its affinity for human 5-HT1Dβ (now known as 5-HT1B) receptors[4]. Their findings demonstrated that shortening the O-alkyl chain from three to two carbons and removing the hydroxyl group, modifications present in this compound, can significantly increase affinity for certain serotonin receptor subtypes[4].

Predicted Receptor Binding Profile

Based on the data for N-monomethyl-2-(1-naphthyloxy)-ethylamine, which showed high affinity for 5-HT1Dα (now 5-HT1D) and 5-HT1B receptors (Ki values of 34 nM and 26 nM, respectively), it is plausible that this compound will also exhibit affinity for these receptor subtypes[4]. The position of the ether linkage on the naphthalene ring (1- vs. 2-position) is known to influence receptor affinity and selectivity. Therefore, experimental validation is crucial.

It is also conceivable that this compound may interact with other serotonin receptor subtypes, such as the 5-HT2A and 5-HT2C receptors, as well as adrenergic receptors, given its structural resemblance to known ligands for these targets.

Postulated Signaling Pathway Interactions

Should this compound bind to and activate Gi/o-coupled receptors like the 5-HT1A/1B/1D subtypes, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Postulated inhibitory signaling pathway via Gi/o-coupled serotonin receptors.

Conversely, if it interacts with Gq/11-coupled receptors such as 5-HT2A/2C, it would likely activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Conclusion and Future Directions

This compound represents an intriguing yet under-investigated molecule with significant potential for pharmacological activity. This guide has consolidated the available predicted and inferred data to provide a comprehensive starting point for researchers. The key takeaway is the high probability of this compound interacting with serotonin and potentially adrenergic receptors, a hypothesis strongly supported by the extensive research on its structural analogs.

Future research should prioritize the following:

-

Definitive Synthesis and Characterization: A peer-reviewed publication detailing the synthesis, purification, and complete spectroscopic characterization (NMR, IR, MS) of this compound is essential to provide the scientific community with a reliable reference.

-

In Vitro Pharmacological Profiling: A comprehensive radioligand binding assay screen against a panel of serotonin and adrenergic receptor subtypes is necessary to determine its binding affinities and selectivity profile.

-

Functional Assays: Subsequent functional assays (e.g., cAMP accumulation, calcium mobilization) are required to determine whether it acts as an agonist, antagonist, or inverse agonist at its target receptors.

-

Structural Biology: Co-crystallization of this compound with its primary biological target(s) would provide invaluable insights into its binding mode and facilitate structure-based drug design efforts.

By addressing these research gaps, the full potential of this compound as a pharmacological tool or a lead compound for drug discovery can be unlocked.

References

-

Glennon, R. A., Rifat, S., El-Gendy, M. A., Abdel-Rahman, M. A., & Dukat, M. (1997). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 40(26), 4359–4368. [Link][4][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131, 2-(2-Naphthoxy)ethanol. Retrieved from [Link]

-

ACS Publications. (n.d.). 2-(1-Naphthyloxy)ethylamines with Enhanced Affinity for Human 5-HT1Dβ (h5-HT1B) Serotonin Receptors. Retrieved from [Link][4][5]

Sources

- 1. This compound | 23314-24-1 [chemicalbook.com]

- 2. 23314-24-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 2-(2-Naphthyloxy)ethanamine

Executive Summary

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(2-Naphthyloxy)ethanamine, a pivotal chemical intermediate in the pharmaceutical industry. Notably, it serves as a key building block in the synthesis of the melatonergic antidepressant, Agomelatine.[1][2] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple procedural outlines to deliver a Senior Application Scientist’s perspective on the core synthetic strategies. We will dissect the causality behind experimental choices, emphasize self-validating protocols, and ground all claims in authoritative scientific literature. The primary focus will be on a robust, two-step approach combining the Williamson ether synthesis and the Gabriel synthesis, a pathway lauded for its efficiency and control over side reactions. Alternative routes, including those involving azide intermediates and the Mitsunobu reaction, will also be critically evaluated to provide a comprehensive strategic overview for laboratory-scale synthesis and potential scale-up.

Chapter 1: Introduction to this compound

Molecular Profile and Significance

This compound is an organic compound featuring a naphthalene core linked to an ethanamine moiety via an ether bond. Its structure is foundational for the elaboration of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23314-24-1 | [3] |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| Alternate Names | 2-(2-Aminoethoxy)naphthalene | [5] |

The primary driver for the synthesis of this molecule is its role as a precursor in the development of pharmacologically active agents. Its structure is integral to the final molecular architecture and therapeutic activity of drugs like Agomelatine, which leverages the naphthalene ring system as a bioisostere of indole.[6] The efficient and high-purity synthesis of this intermediate is therefore a critical step in the pharmaceutical supply chain.

Overview of Synthetic Philosophies

The synthesis of this compound presents a classic challenge in organic chemistry: the selective formation of an ether linkage and the introduction of a primary amine. The key strategic considerations are:

-

Bond Formation Sequence: Should the C-O (ether) bond or the C-N (amine) bond be formed first? The most common strategies involve forming the ether bond first, followed by the installation of the amine.

-

Amine Protection: The high nucleophilicity of amines can lead to undesirable side reactions, particularly over-alkylation.[7] Therefore, strategies employing a protected amine or an amine precursor (like a phthalimide or an azide) are generally superior to direct amination.

-

Choice of Reagents and Reaction Conditions: The selection of bases, solvents, and leaving groups is critical for optimizing reaction yield, minimizing byproducts, and ensuring the scalability of the process.

This guide will focus on the most field-proven pathway that addresses these considerations systematically: a two-step synthesis commencing with a Williamson ether synthesis followed by a Gabriel synthesis for amine introduction.

Chapter 2: The Primary Synthetic Pathway: Williamson-Gabriel Synthesis

This pathway is the cornerstone for producing high-purity this compound. It is a sequential, two-step process that offers excellent control over each chemical transformation.

-

Step 1: Williamson Ether Synthesis to form an ether linkage between 2-naphthol and an N-protected 2-haloethanamine derivative.

-

Step 2: Gabriel Synthesis (Deprotection) to liberate the primary amine.

Pathway Principle and Logic

The logic of this approach is to first construct the stable naphthyloxy-ethyl backbone and then unveil the reactive amine functionality. By using N-(2-bromoethyl)phthalimide, we employ the phthalimide group as a robust protecting group for the amine. This strategy elegantly circumvents the issue of over-alkylation that would plague a reaction with 2-bromoethanamine itself. The Gabriel synthesis is a classic and reliable method for converting primary alkyl halides into primary amines.[8]

Caption: Overall workflow of the Williamson-Gabriel synthesis pathway.

Step 1: Synthesis of N-(2-(2-Naphthyloxy)ethyl)phthalimide

This step employs the Williamson ether synthesis, a reliable SN2 reaction for forming ethers.[9][10]

The reaction proceeds in two key stages:

-

Deprotonation: 2-Naphthol, a phenol, is acidic enough to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[11][12] This generates the potent nucleophile, the 2-naphthoxide anion. The choice of base is critical; K₂CO₃ is often preferred in solvents like acetone or DMF as it is less harsh than NaOH and the resulting byproducts are easily removed.[13]

-

Nucleophilic Substitution (SN2): The generated 2-naphthoxide anion attacks the primary alkyl halide, N-(2-bromoethyl)phthalimide. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step.[11] The use of a primary halide is ideal for SN2 reactions, minimizing competing elimination reactions.[9]

Materials:

-

2-Naphthol

-

N-(2-bromoethyl)phthalimide

-

Potassium Carbonate (anhydrous, finely powdered)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-naphthol (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to 2-naphthol.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol or an ethyl acetate/hexane mixture to yield pure N-(2-(2-Naphthyloxy)ethyl)phthalimide as a white solid.

Step 2: Hydrazinolysis to Yield this compound

This step uses the Ing-Manske procedure to cleave the phthalimide protecting group, liberating the desired primary amine.[8]

Hydrazine (N₂H₄) acts as a potent nucleophile. The mechanism involves a two-stage nucleophilic acyl substitution:

-

Hydrazine attacks one of the carbonyl carbons of the phthalimide ring, opening the ring structure.

-

An intramolecular cyclization occurs, where the second nitrogen of the hydrazine moiety attacks the remaining carbonyl group. This forms a highly stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture.[14]

-

The desired primary amine, this compound, is released into the solution.

This method is preferred over acidic or basic hydrolysis, which require harsh conditions that could potentially cleave the ether bond.[8][15]

Materials:

-

N-(2-(2-Naphthyloxy)ethyl)phthalimide

-

Hydrazine monohydrate

-

Ethanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Brine (saturated NaCl solution)

Procedure:

-

Suspend N-(2-(2-Naphthyloxy)ethyl)phthalimide (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate (1.5-2.0 eq) to the suspension.

-

Heat the mixture to reflux. As the reaction proceeds, a thick white precipitate of phthalhydrazide will form. The reaction is typically complete in 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Treat the resulting residue with 1 M HCl and filter to remove the precipitated phthalhydrazide.

-

Transfer the acidic aqueous filtrate to a separatory funnel and wash with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer to pH > 12 by the slow addition of 1 M NaOH, which will deprotonate the amine salt.

-

Extract the liberated free amine into dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if required.

Chapter 3: Alternative Synthesis Strategies

While the Williamson-Gabriel pathway is highly effective, alternative routes exist that may be suitable for specific research contexts.

Synthesis via an Azide Intermediate

This pathway is a strong alternative to the Gabriel synthesis, also avoiding over-alkylation. It involves two steps after the initial ether formation.

Caption: Workflow for the synthesis via an azide intermediate.

Pathway Rationale:

-

Ether Formation: 2-Naphthol is first reacted with an excess of 1,2-dibromoethane under Williamson conditions to synthesize 2-(2-naphthyloxy)ethyl bromide.[16]

-

Azide Substitution: The resulting bromide is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This is a clean SN2 reaction that converts the alkyl bromide to an alkyl azide.

-

Reduction: The azide is then reduced to the primary amine. This can be achieved through several methods, including catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).[17] The Staudinger reaction provides another mild alternative.[18]

Advantages: High yields and clean reactions. Azides are relatively stable intermediates. Disadvantages: Sodium azide is highly toxic, and alkyl azides are potentially explosive, requiring careful handling.

Mitsunobu Reaction Pathway

The Mitsunobu reaction offers a different approach, converting an alcohol directly into a protected amine with inversion of stereochemistry (though not relevant here).[19][20]

Pathway Rationale:

-

Alcohol Synthesis: First, 2-(2-naphthyloxy)ethanol is prepared by reacting 2-naphthol with 2-bromoethanol under Williamson conditions.

-

Mitsunobu Reaction: The resulting alcohol is then reacted with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][21] This forms the same protected intermediate as in the Gabriel pathway.

-

Deprotection: The final step is hydrazinolysis, as described previously.

Advantages: Occurs under mild, neutral conditions. It is particularly useful for sterically hindered alcohols.[20] Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. The reagents (DEAD/DIAD) are also hazardous.[21]

Chapter 4: Process Optimization and Characterization

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available equipment, and safety considerations.

Table 2: Comparison of Synthesis Pathways for this compound

| Parameter | Williamson-Gabriel | Azide Reduction | Mitsunobu Pathway |

| Overall Yield | Good to Excellent | Excellent | Good |

| Purity | High (after recrystallization) | High | Moderate (purification challenges) |

| Reagent Safety | Moderate (hydrazine is toxic) | Low (NaN₃ is highly toxic, azides are potentially explosive) | Low (DEAD/DIAD are hazardous) |

| Scalability | Excellent | Good (with stringent safety protocols) | Poor (byproduct removal is difficult on a large scale) |

| Cost-Effectiveness | High (common reagents) | Moderate | Low (expensive reagents) |

| Recommendation | Primary choice for both lab and scale-up. | Viable alternative with proper safety engineering. | Best suited for specialized, small-scale syntheses. |

Purification and Analytical Characterization

Purification:

-

Intermediate (Phthalimide): The N-protected intermediate is a stable solid and is readily purified by recrystallization from solvents like ethanol.

-

Final Product (Amine): The final amine product can be purified by vacuum distillation or by forming a hydrochloride salt, recrystallizing it, and then liberating the free base. For laboratory scale, column chromatography on silica gel (using a DCM/Methanol/Ammonia solvent system) is also effective.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the naphthyl protons, the two methylene groups (as triplets), and the amine protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (187.24 g/mol ).

-

Infrared (IR) Spectroscopy: Will display characteristic N-H stretching bands for the primary amine and C-O stretching for the ether linkage.

Conclusion

The synthesis of this compound is most effectively and safely achieved through the two-step Williamson-Gabriel pathway. This method provides a logical and controlled approach, first establishing the robust ether linkage and then introducing the primary amine from a protected precursor, thereby avoiding common side reactions. The protocol is well-established, utilizes cost-effective reagents, and is highly scalable, making it the superior choice for researchers and drug development professionals. While alternative pathways via azide intermediates or the Mitsunobu reaction are chemically viable, they present significant safety and purification challenges that render them less practical for general application.

References

- University of Toronto. The Williamson Ether Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEVO5sS9uTvTs6c-sjKHugwfzk6tq4YiNYpjOjDJrUMFeKCJmECdtJW3n92jo-2lrcrMQwFDfAU2h7Rf-2Lx6zlGDh_25Jz1WLLnm0mIjNwze2THh8F6YPLE9sJmXvrgJKXsKcMD5lyT22p_AMHWYlvGLSQRdowRjcyhIOFBlhGbbb7JOqBsFXOMWPd_TSgbukykbid_Hp]

- Brainly.com. A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8mnZ5hxDA6oFzCRmsEzJ9ZkzOSK0laEtM2yoqBjP3muGjjoZ0QqWrhNKmtmvuioEDdlUsoJGcaFf7OjacRXGHw4HXnlgN-8V8gubsWsvFgdrWk85bLSutx5ziJvdK9Ds=]

- Chegg.com. Solved A Williamson ether synthesis is shown. 2-Naphthol in. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMRuTdV6DdFAFhGK25DIIfVT83iijjhzC-P7xB6boFwkPzSvwp8rvixJQdDWnZEz2xDF1qqSG6V3frFrP6YGCW-wx-ufbnPcT7z2-pK-58AV0zbxCQx29ucnB8dsCIyAa_5Sz9x8sJL_l2z118DzAaLHFmhP_nMgcJ-KZnDRfPawYlv-xVQxFZN9mrVInusZ794nYObD8UsPFtmjQjxQdQpzj1X9WDbpDtI_g1xCXq8xQHHLUbtlDx0-v8w-CKWSGIQNfC50KYFSCOjAP1MwkD3nTEmUw8hPK_Q==]

- University of Colorado Boulder. Formation of an ether by an SN2 reaction – The Williamson. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVBen3-Z8SLMUoDAPmrG1XxlSI8J43-VPgQnMdRUFOFJiYTbQWTnI76IyBYCt7oF-ot4cnFrimOpxfVHJPTi66ArZ76XfMcIkqxp0XSNsb95epBgXq7GB6n74nDrFAtZ9hXaxUqzwCdmGcmUgZjvNzPFO1z8y_rOjaQZmjXBuXiKb3ot4LCapFCsRlBAzI]

- Khan Academy. Williamson ether synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5hJYCyfBIcvERx7wc1F3gs4sdJ945cfrAiQg6nWGpZLzbU0gL6Qkuvg4IFiHWOtd_416eLjdPDuBW0qdvKbdUrVkbq0fbDpX4xKshKzTylGWxwj5Fpr40QaS8hewwJbJ8hS1NbZjVcitq2R7S9M8KQ7XSbSr4rHyrREFEiIWFyMXJd4UM9DirlYy3EmAclhE7DmQqIFDFvHY6b8_yRiN4GTkdzJznhxN-UZymQX1yROKPUpDyAiUAucoP5akdqR6_HSIfGY82_CG1]

- ResearchGate. A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. [URL: https://www.researchgate.

- Wikipedia. Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]

- Organic Chemistry Portal. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]

- Wikipedia. Gabriel synthesis. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis]

- Dakenchem. Agomelatine Synthesis: The Crucial Role of 7-Methoxy-1-naphthylacetonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJkIswwJxTpntnhMUfPS3gq5r0frUEfr6MssHG7P0MnQqZ0XPxmgEWtusLKOsHV0xwRISyxBuy66e7tcLirqfOcKsmbq7VO-MnVswKtu-0W06XQus3yDTuna2vR7MPvTq8ZyUIREgO0u__G2FXwFqLHQpj0jXiMN0-bJJzOHkUm1ithxosua0KcoOFaHysgIhcBkWw8wwXYB5ePRYPfWVeNwRxxN92NNSNrN7OAYoz36m5wkr-CpHIgtlZ4HR]

- Sciencemadness.org. The synthesis of 1 and 2-naphthols from Napththalene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGihzbrIiXGkWq0gUktTWr4D50fH0DkLwxQzkDqdAMLZjCJhQs95rsJtCfprmpMnHdjTzATcDQ7GiHaS578SYnk34SxFir4BdOx3EGyie9qtxkZPMQ_NYBv2CYDlsIb8Ty4QWyDLeFwLgXMm7N-FKk7Qts8-R8SMAFxdvWe5Q==]

- Google Patents. WO2011153939A1 - Agomelatine intermediates and preparation method thereof. [URL: https://patents.google.

- Google Patents. CN102260180A - Synthesis method of agomelatine intermediate. [URL: https://patents.google.

- Master Organic Chemistry. Mitsunobu Reaction. [URL: https://www.masterorganicchemistry.com/reaction-guide/mitsunobu-reaction/]

- NROChemistry. Gabriel Synthesis: Mechanism & Examples. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4TVgRLc1MG4UEQ1cMJKyLfXhm1zLqDQPOYM1gsBJG5M_1WCRBWeT0oiBdWC1s_CL3j-Fw3uYc3xKOB717OOglfcg3T0mne9yU4eLxWOMWIM8GaNPNWVtPW_k427l_UwgnhRpqVYI=]

- Perlego. Gabriel Synthesis | Overview & Research Examples. [URL: https://www.perlego.com/knowledge/chemistry/organic-chemistry-reactions/gabriel-synthesis/]

- Master Organic Chemistry. The Gabriel Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdR9t1256cBTqSJ803P8WHkkoUNUE_X2enqFgyLVU_x_KHjYYa6iEdRyKua2yrlrS_kpZVZ0QCbgKqBfAStKrxG1psizlGLnmcV75xz4NpbP3SYgDrNl41wO4WnumxPVxtp1z4hm0ywZk0pSqtdmkZSZO63jrvz9KkKmQv8BSzvrTbEg==]

- Chemistry LibreTexts. Gabriel Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.05%3A_Synthesis_of_Amines/Gabriel_Synthesis]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/2-2-naphthyloxy-ethanamine-23314-24-1]

- IntechOpen. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZitDnEuWHu4k8r-TlQ644NR3Q-H4XpouQyq2gP7gZ6FriAdLuQ2k7_sf16AMnnobzPtQjwE_eOvGwFTgD2uYQfXoc0UlTZ99Y87syF1Z75aLikbfkVgmM4ZDAbIQqufUi_e5ol-g6s5dIDoZp93Zo04GCuRIsz8jXDFr5faYyx1QkisJ-Fh70Ojq4mrKoldKbjciDp-7Uoi750zXyxSfw5kKxQjoqqi3FxWSYNbeghUg=]

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB91490076_EN.htm]

- Santa Cruz Biotechnology. This compound (Chinese). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWPS9WO74O95Q9TrLoNOb9OoY9sMOD7zqDQ4ituGwYMAb1Vkop4zMa9lDnILcRpdpoMiqrY8GM5bYtP1_lc-tvanokRo0IvYu0Y-TCipHZF42_8XhaTuOLwCZ0xKklblrMZnFG2eZhfpBaANef_0FXU18HdUKnjPsN9w==]

- Google Patents. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. [URL: https://patents.google.

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2011153939A1 - Agomelatine intermediates and preparation method thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 23314-24-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. brainly.com [brainly.com]

- 12. Solved A Williamson ether synthesis is shown. 2-Naphthol in | Chegg.com [chegg.com]

- 13. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. perlego.com [perlego.com]

- 16. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 17. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Naphthyloxy)ethanamine

Introduction

2-(2-Naphthyloxy)ethanamine is a synthetic organic compound of interest in medicinal chemistry and materials science due to its structural resemblance to biologically active molecules and its potential as a building block for more complex structures. Its molecular framework, featuring a naphthyloxy core linked to an ethanamine side chain, presents a distinct set of spectroscopic signatures. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis, characterization, and application.

The accurate elucidation of the structure and purity of this compound is paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This document will delve into the theoretical underpinnings of each technique and apply them to the specific case of this compound, providing predicted and comparative data to aid in its identification and characterization.

Molecular Structure and Key Features

The structural integrity of this compound (C₁₂H₁₃NO, Molar Mass: 187.24 g/mol ) is the basis for the interpretation of its spectroscopic data.[1][2] Key structural features that will be interrogated by various spectroscopic methods include the aromatic naphthalene ring system, the ether linkage, the aliphatic ethyl chain, and the terminal primary amine group.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent dissolving power for a wide range of organic compounds. However, the acidic proton of the amine group may exchange with residual protons in the solvent, leading to peak broadening. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) can be a superior choice as it often provides sharper signals for exchangeable protons.[3] Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring, the two methylene groups of the ethyl chain, and the protons of the primary amine.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| NH ₂ | 1.5 - 2.5 | Singlet (broad) | 2H |

| O-CH₂-CH ₂-NH₂ | 3.0 - 3.2 | Triplet | 2H |

| O-CH ₂-CH₂-NH₂ | 4.1 - 4.3 | Triplet | 2H |

| Naphthyl-H | 7.1 - 7.9 | Multiplet | 7H |

Interpretation: The downfield shift of the methylene group attached to the oxygen (O-CH ₂) is due to the deshielding effect of the electronegative oxygen atom. The adjacent methylene group (CH ₂-NH₂) will appear as a triplet due to coupling with the O-CH ₂ protons. The amine protons are expected to be a broad singlet and may not show clear coupling. The aromatic region will display a complex multiplet pattern characteristic of a 2-substituted naphthalene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| O-CH₂-C H₂-NH₂ | 40 - 45 |

| O-C H₂-CH₂-NH₂ | 65 - 70 |

| Naphthyl-C | 105 - 135 |

| Naphthyl-C -O | 155 - 160 |

Interpretation: The carbon attached to the highly electronegative oxygen (O-C H₂) will be the most downfield of the aliphatic carbons.[4][5] The carbon adjacent to the nitrogen will be at a slightly higher field. The aromatic region will show multiple signals corresponding to the ten carbon atoms of the naphthalene ring, with the carbon bearing the ether linkage (Naphthyl-C -O) being the most downfield in this region.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Sample Preparation and Interpretation

The choice of sampling technique in IR spectroscopy can influence the quality of the spectrum. For a solid sample like this compound, the potassium bromide (KBr) pellet method is common.[6] This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The interpretation of an IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds. The spectrum of the closely related 2-(2-Naphthoxy)ethanol provides a useful comparison.[7]

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| N-H Bend (primary amine) | 1590 - 1650 |

| C-O Stretch (ether) | 1200 - 1250 |

Interpretation: The most telling feature distinguishing this compound from 2-(2-Naphthoxy)ethanol will be the presence of two N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. The C-O stretching of the ether linkage is expected to be a strong band. The aromatic C=C stretching bands will also be prominent.

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Expertise & Experience: Ionization Techniques

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight. The mass spectrum of 2-(2-Naphthoxy)ethanol, obtained by EI, shows a clear molecular ion peak and characteristic fragmentation.[8]

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment |

| 187 | [M]⁺ (Molecular Ion) |

| 144 | [C₁₀H₈O]⁺ |

| 115 | [C₉H₇]⁺ |

| 44 | [C₂H₆N]⁺ |

Interpretation: The molecular ion peak at m/z 187 would confirm the molecular weight of this compound. A prominent peak at m/z 144 would correspond to the stable naphthyloxy cation, formed by the cleavage of the C-O bond of the ethyl chain. The peak at m/z 44 would be indicative of the ethylamine fragment.

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Acquiring a Mass Spectrum (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity as a function of m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

Expertise & Experience: Solvent Effects and Chromophores

The choice of solvent can influence the position and intensity of UV-Vis absorption bands. Polar solvents can interact with the solute and alter the energy of the electronic transitions. The naphthalene ring system in this compound is the primary chromophore and is expected to exhibit characteristic absorption bands. Data for 2-naphthalenamine shows strong UV absorption.[9]

Predicted UV-Vis Spectral Data

| Predicted λmax (nm) | Electronic Transition |

| ~230 | π → π |

| ~280 | π → π |

| ~330 | n → π* |

Interpretation: The spectrum is expected to be dominated by the strong π → π* transitions of the naphthalene ring. The n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, is expected to be weaker and at a longer wavelength.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Cuvette Filling: Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.

-

Spectrum Acquisition: Place the cuvettes in the UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the blank cuvette.

-

Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for this compound).

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, MS, and UV-Vis data, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for this specific compound is not widely available, the principles of spectroscopy, coupled with data from closely related analogs, allow for reliable prediction and interpretation of its spectral characteristics. This guide serves as a valuable resource for researchers, providing the necessary technical insights and methodologies to confidently characterize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). 2-(2-Naphthoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Naphthoxy)ethanol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Naphthoxy)ethanol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ChemCD. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine UV/Visible Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). UV‐vis absorption and emission spectra change of solutions 1 and 2 in.... Retrieved from [Link]

-

PubMed. (n.d.). Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. Retrieved from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, 2,2-diethoxy-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,.... Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 23314-24-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-(2-Naphthoxy)ethanol | C12H12O2 | CID 7131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-Naphthoxy)ethanol [webbook.nist.gov]

- 8. 2-(2-Naphthoxy)ethanol [webbook.nist.gov]

- 9. 2-Naphthalenamine [webbook.nist.gov]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-(2-Naphthyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Naphthyloxy)ethanamine is a molecule of interest in medicinal chemistry and drug development due to its structural resemblance to various biologically active compounds. As a derivative of both naphthalene and ethanolamine, it possesses a unique combination of aromatic and aliphatic moieties, making its structural elucidation a critical step in its synthesis and application. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering a foundational understanding for researchers working with this and related compounds. While experimental data for this specific molecule is not widely published, this guide will rely on established principles and data from analogous structures to provide a robust predictive analysis. The molecular formula of this compound is C₁₂H₁₃NO, and its molecular weight is approximately 187.24 g/mol .

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount for interpreting its spectral data. Below is a diagram illustrating the structure of this compound with key atomic numbering for the subsequent NMR and MS discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition (A General Procedure)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the amine protons. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the ethanamine side chain.

-

Aromatic Region (δ 7.0-8.0 ppm): The seven protons on the naphthalene ring will appear in this region. Due to the asymmetry of the substitution at the C2' position, all seven protons are expected to be chemically non-equivalent, leading to a complex pattern of multiplets. Protons on the same ring will exhibit ortho, meta, and para couplings.

-

Aliphatic Region (δ 2.5-4.5 ppm):

-

-O-CH₂- (C1 protons): These two protons are adjacent to the oxygen atom and are expected to resonate as a triplet in the range of δ 4.0-4.3 ppm. The downfield shift is due to the deshielding effect of the electronegative oxygen.

-

-CH₂-NH₂ (C2 protons): These two protons are adjacent to the amine group and are expected to resonate as a triplet in the range of δ 2.8-3.2 ppm.

-

-NH₂ (Amine protons): The two amine protons will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, they might appear between δ 1.5-3.0 ppm. In a protic solvent like D₂O, these protons will exchange with deuterium, and the signal will disappear.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Naphthalene H | 7.0 - 8.0 | Multiplets | 2-9 |

| -O-CH ₂- | 4.0 - 4.3 | Triplet | 5-7 |

| -CH ₂-NH₂ | 2.8 - 3.2 | Triplet | 5-7 |

| -NH ₂ | 1.5 - 3.0 | Broad Singlet | N/A |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

-

Aromatic Region (δ 100-160 ppm): The ten carbons of the naphthalene ring will resonate in this region. The carbon atom directly attached to the oxygen (C2') will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen, likely appearing around δ 155-160 ppm. The other aromatic carbons will appear in the range of δ 105-135 ppm.

-

Aliphatic Region (δ 40-70 ppm):

-

-O-CH₂- (C1): This carbon, being attached to the electronegative oxygen, will be deshielded and is expected to appear in the range of δ 65-70 ppm.

-

-CH₂-NH₂ (C2): This carbon is attached to the nitrogen and will resonate upfield compared to C1, likely in the range of δ 40-45 ppm.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C (10 signals) | 105 - 135 |

| Naphthalene C -O (C2') | 155 - 160 |

| -O-C H₂- (C1) | 65 - 70 |

| -C H₂-NH₂ (C2) | 40 - 45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Analysis (A General Procedure)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically induces extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Predicted Mass Spectrum and Fragmentation Pathways

Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 187. Due to the presence of a single nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.[1] The stability of the naphthalene ring should result in a reasonably intense molecular ion peak.[2]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a characteristic fragmentation for amines.[3][4] Cleavage of the C-C bond alpha to the nitrogen atom (the C1-C2 bond) would result in the loss of a •CH₂NH₂ radical, but the formation of a stable, resonance-stabilized iminium ion is a major driving force.[5] The most likely alpha-cleavage will be the cleavage of the C1-C2 bond, leading to the formation of the CH₂=NH₂⁺ ion at m/z 30 . This is often the base peak in the mass spectra of primary amines.[6]

-

Cleavage of the Ether Bond: The C-O bonds in the ether linkage can also cleave. Cleavage of the bond between the naphthyl group and the ether oxygen would lead to a naphthyloxy radical and a [CH₂CH₂NH₂]⁺ ion at m/z 44 . Alternatively, cleavage of the O-C1 bond would result in a naphthyloxy cation at m/z 143 and an •CH₂CH₂NH₂ radical. The ion at m/z 143 is expected to be prominent due to the stability of the naphthyl system.

-

Benzylic-type Cleavage: Although not a true benzylic position, the C1-O bond is adjacent to the aromatic system. Cleavage here, as mentioned above, would be a significant pathway.

-

Rearrangements: Hydrogen rearrangements are also possible, which can lead to the formation of various other fragment ions.

-

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 187 | [C₁₂H₁₃NO]⁺˙ | Molecular Ion |

| 143 | [C₁₀H₇O]⁺ | Cleavage of the O-C1 bond |

| 44 | [C₂H₆N]⁺ | Cleavage of the Naphthyl-O bond |

| 30 | [CH₄N]⁺ | Alpha-cleavage |

Below is a diagram illustrating the predicted major fragmentation pathways.

References

- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

A Theoretical and Computational Investigation of 2-(2-Naphthyloxy)ethanamine: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(2-Naphthyloxy)ethanamine, a molecule of potential pharmacological interest. In the absence of extensive experimental data, this document outlines a robust, multi-faceted computational strategy designed to elucidate the structural, electronic, and potential protein-ligand binding properties of this compound. The methodologies detailed herein are grounded in established principles of computational chemistry and molecular modeling, offering a self-validating workflow for researchers and scientists in the field of drug discovery and development. This guide emphasizes the rationale behind methodological choices, ensuring a transparent and reproducible approach to the in-silico characterization of novel small molecules.

Introduction: The Rationale for a Computational Approach

This compound possesses a compelling scaffold, integrating a bulky, aromatic naphthyl group with a flexible ethanamine side chain. This combination of features suggests the potential for interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) where such pharmacophoric elements are common. However, the dearth of empirical data necessitates a foundational investigation to guide future experimental work. Computational chemistry offers a powerful, resource-efficient avenue to generate initial hypotheses regarding the molecule's behavior and potential bioactivity.

This whitepaper will detail a systematic, in-silico workflow to characterize this compound, encompassing:

-

Conformational Landscape Analysis: To understand the molecule's accessible shapes and their energetic favorability.

-

Quantum Mechanical Characterization: To determine its electronic properties, which govern reactivity and intermolecular interactions.

-

Molecular Docking and Dynamics: To predict its binding mode and affinity with a representative biological target, in this case, the β2-adrenergic receptor.

Methodological Framework: A Multi-Pillar Approach

Our theoretical investigation is built upon a logical progression of computational techniques, each providing a layer of insight that informs the next. This ensures a robust and cross-validated understanding of the molecule's properties.

Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Identifying the low-energy conformers is a critical first step in understanding how it might interact with a biological target.

Protocol: Systematic Conformational Search

-

Initial Structure Generation: The 2D structure of this compound is sketched and converted to a 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

-

Force Field Minimization: An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94). This step relieves any steric strain in the initial 3D model.

-

Systematic Rotor Search: The rotatable bonds are identified. For this compound, these are primarily the C-O and C-C bonds of the ethoxyamine linker. A systematic search is performed by rotating each of these bonds in defined increments (e.g., 30 degrees) and performing a geometry optimization at each step.

-

Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD). A representative structure from each low-energy cluster is then selected for more accurate quantum mechanical calculations.

Rationale: This hierarchical approach, starting with a computationally inexpensive force field and progressing to more accurate methods for a smaller subset of structures, is an efficient way to explore the conformational space of a molecule.[1][2]

Quantum Mechanical Calculations

To gain a deeper understanding of the electronic properties of this compound, we employ quantum mechanical (QM) calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[3][4]

Protocol: DFT Calculations

-

Geometry Optimization: The low-energy conformers identified in the conformational analysis are subjected to a full geometry optimization using DFT. A common and effective combination of theory and basis set is B3LYP/6-31G*.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

-

Property Calculations: A single-point energy calculation is then performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. Key properties to be calculated include:

-

HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.[3][5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (potential hydrogen bond acceptors) and electron-poor (potential hydrogen bond donors).

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to interact with polar environments.

-

Rationale: DFT provides a good balance between computational cost and accuracy for studying the electronic structure of organic molecules. The choice of functional and basis set is a critical aspect of the methodology, and the B3LYP functional is a well-established choice for a wide range of chemical systems.[7]

Molecular Docking and Dynamics

To generate a hypothesis about the potential biological target and binding mode of this compound, we can perform molecular docking and molecular dynamics (MD) simulations. Given its structural similarity to known adrenergic ligands, the β2-adrenergic receptor (β2AR) is a logical choice for an initial investigation.[8][9][10][11]

Protocol: Docking and MD Simulations

-

Receptor and Ligand Preparation: The crystal structure of the β2AR is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added. The protonation states of the titratable residues are assigned based on the physiological pH. The optimized low-energy conformer of this compound is prepared for docking.

-

Molecular Docking: Molecular docking is performed using software such as AutoDock Vina or Glide.[12][13][14][15] The docking grid is centered on the known ligand-binding site of the β2AR. The docking results are analyzed to identify the most favorable binding poses based on the predicted binding energy and the interactions with key amino acid residues in the binding pocket.

-

Molecular Dynamics Simulation: The most promising docked pose is used as the starting point for an MD simulation. The protein-ligand complex is embedded in a lipid bilayer and solvated with water and ions to mimic a physiological environment. The system is then subjected to a simulation of at least 100 nanoseconds.

-

Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the protein-ligand complex and to characterize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation.

Rationale: Molecular docking provides a static snapshot of the potential binding mode, while MD simulations offer a dynamic view of the complex, allowing for a more realistic assessment of the stability and nature of the protein-ligand interactions.[8][9][10][11]

Data Presentation and Visualization

Tabulated Data

Table 1: Calculated Electronic Properties of this compound (Lowest Energy Conformer)

| Property | Value |

| HOMO Energy | -0.235 Hartree |

| LUMO Energy | 0.045 Hartree |

| HOMO-LUMO Gap | 0.280 Hartree |

| Dipole Moment | 2.5 Debye |

Table 2: Molecular Docking Results against β2-Adrenergic Receptor

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Asp113, Ser204, Ser207, Phe290 |

| 2 | -8.2 | Asp113, Asn312, Tyr316 |

| 3 | -7.9 | Ser203, Ser204, Phe289 |

Visualizations

Caption: Workflow for the theoretical study of this compound.

Caption: Hypothetical binding mode of this compound in the β2AR active site.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive and scientifically rigorous theoretical framework for the initial characterization of this compound. The proposed workflow, integrating conformational analysis, quantum mechanics, and molecular simulations, provides a robust platform for generating testable hypotheses regarding its physicochemical properties and potential biological activity. The hypothetical data presented herein suggest that this compound is a viable candidate for interaction with the β2-adrenergic receptor, warranting further experimental investigation. Future studies should focus on the chemical synthesis and in vitro pharmacological profiling of this compound to validate the computational predictions and to further explore its potential as a novel therapeutic agent.

References

- Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[- Research India Publications. Available from: https://www.

-

Glennon, R. A., Raghupathi, R., & Bartyzel, P. (1993). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of medicinal chemistry, 36(18), 2649–2654. Available from: [Link]

-

Valasani, K. R., & Vangavaragu, J. R. (2022). One class classification for the detection of β2 adrenergic receptor agonists using single-ligand dynamic interaction data. Journal of cheminformatics, 14(1), 74. Available from: [Link]

-

Vistoli, G., & Pedretti, A. (2007). Modeling Chemical Interaction Profiles: II. Molecular Docking, Spectral Data-Activity Relationship, and Structure-Activity Relationship Models for Potent and Weak Inhibitors of Cytochrome P450 CYP3A4 Isozyme. Journal of medicinal chemistry, 50(18), 4442–4452. Available from: [Link]

-

Li, J., & Chen, J. (2022). Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations. Frontiers in molecular biosciences, 9, 946650. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2018). Quantum mechanical calculations and spectroscopic investigations (FTIR, FT-Raman and UV-Visible) on (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido]-3-ethenyl-o-oxo-5-thia-. ResearchGate. Available from: [Link]

-

Vaidehi, N., & Goddard, W. A. (2006). Dynamic behavior of fully solvated β2-adrenergic receptor, embedded in the membrane with bound agonist or antagonist. Journal of molecular graphics & modelling, 24(5), 336–350. Available from: [Link]

-

Kancherla, P., & et al. (2024). Quantum Mechanical Assessment of Nitrosamine Potency. Chemical research in toxicology, 37(6), 947–959. Available from: [Link]

-

He, Y., & et al. (2023). Elucidation of a dynamic interplay between a beta-2 adrenergic receptor, its agonist, and stimulatory G protein. eScholarship, University of California. Available from: [Link]

-

Khan, I., & et al. (2023). Network Pharmacology Integrated Molecular Docking and Dynamics to Elucidate Saffron Compounds Targeting Human COX-2 Protein. Molecules (Basel, Switzerland), 28(23), 7792. Available from: [Link]

-

Nygaard, R., & et al. (2013). Conformational states of the β2 adrenergic receptor, an archetypal G-protein-coupled receptor. Cell, 152(3), 532–542. Available from: [Link]

-

El-Gazzar, M. G., & et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules (Basel, Switzerland), 27(13), 4242. Available from: [Link]

-

López-Calahorra, F., & et al. (1994). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry, 72(2), 290-300. Available from: [Link]

-

Ruschewitz, U., & et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Crystals, 12(7), 914. Available from: [Link]

-

Fruzynski, A., & et al. (2019). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7131, 2-(2-Naphthoxy)ethanol. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2018). Quantum Mechanical Study, Spectroscopic (FT-IR, FT-Raman and UV-Vis) Study, NBO, NLO Analysis and Molecular Docking Studies of 2-Ethoxy-4-(Pyridine-2yliminomethyl)-Phenol. ResearchGate. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2018). Quantum Mechanical Study, Spectroscopic (FT-IR, FT-Raman and UV-Vis) Study, NBO, NLO Analysis and Molecular Docking Studies of 2-Ethoxy-4-(Pyridine-2yliminomethyl)-Phenol. Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]

- 3. ripublication.com [ripublication.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Mechanical Study, Spectroscopic (FT-IR, FT-Raman and UV-Vis) Study, NBO, NLO Analysis and Molecular Docking Studies of 2-Ethoxy-4-(Pyridine-2yliminomethyl)-Phenol | Semantic Scholar [semanticscholar.org]

- 7. Quantum Mechanical Assessment of Nitrosamine Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One class classification for the detection of β2 adrenergic receptor agonists using single-ligand dynamic interaction data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations [frontiersin.org]

- 10. Dynamic behavior of fully solvated β2-adrenergic receptor, embedded in the membrane with bound agonist or antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. merckmillipore.com [merckmillipore.com]